PTH-arginine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

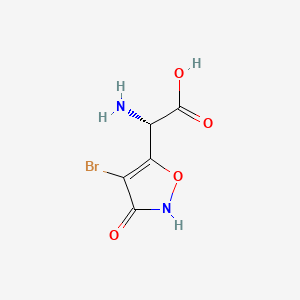

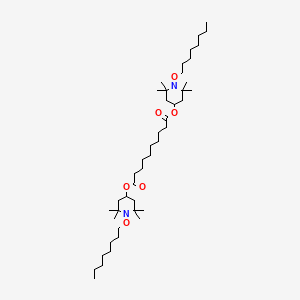

PTH-arginine hydrochloride is a compound with the molecular formula C13H18ClN5OS and a molecular weight of 327.83 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of PTH-arginine hydrochloride consists of 13 carbon atoms, 18 hydrogen atoms, one chlorine atom, five nitrogen atoms, one sulfur atom, and one oxygen atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of PTH-arginine hydrochloride include a molecular formula of C13H18ClN5OS and a molecular weight of 327.83 .

科学的研究の応用

I have conducted a search to gather information on the scientific research applications of PTH-arginine hydrochloride. Here is a comprehensive analysis focusing on six unique applications, each with a separate and detailed section:

Osteoporosis Treatment

PTH-arginine hydrochloride has been found to be an effective therapeutic protein for the treatment of osteoporosis. As an anabolic agent and a potent regulator of ionized calcium and phosphate, it plays a pivotal role in maintaining active vitamin D metabolite levels in the circulating blood .

Protein Formulation and Stabilization

Arginine, a component of PTH-arginine hydrochloride, is highly effective in enhancing protein refolding and solubilization, suppressing protein–protein interaction and aggregation, and reducing viscosity in high concentration protein formulations .

Biopharmaceutical Processing

Arginine hydrochloride is used to reduce the viscosity of high concentration antibody solutions, which is crucial for biopharmaceutical processing .

Neuroendocrinology

PTHrP, related to PTH-arginine hydrochloride, induces arginine vasopressin release from the rat supraoptic nucleus, suggesting a role in neuroendocrine regulation .

Safety and Hazards

作用機序

Target of Action

PTH-arginine hydrochloride is a compound that involves two key components: Parathyroid Hormone (PTH) and arginine. PTH is an analog of human parathyroid hormone used to treat hypocalcemia caused by hypoparathyroidism . The biological actions of PTH are mediated through binding to at least two distinct high-affinity cell-surface receptors specific for the N-terminal and C-terminal regions of the molecule, both of which are required for normal bone metabolism . Arginine, on the other hand, is an amino acid commonly found as a component of total parenteral nutrition .

Mode of Action

PTH raises blood calcium levels by resorbing bone, conserving urinary calcium, and activating vitamin D to increase intestinal calcium absorption . Blood calcium, in turn, decreases PTH secretion . The minute-to-minute control of serum ionized calcium concentration is exclusively mediated by PTH, maintaining the concentration of this divalent cation within a narrow range through stimulation of renal tubular calcium reabsorption and bone resorption . Many of the supplemental L-arginine’s activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide or NO .

Biochemical Pathways

PTH and PTHrP binding to PTHR1 stimulates both intracellular cAMP and IP3 through Gsa and Gaq, respectively, and subsequent activation of PKA or PKC pathway . PTHrP plays an important role as a regulator of cell growth, differentiation, and cell death . Arginine, on the other hand, is involved in the urea cycle that removes toxic ammonia, end product of protein catabolism, by converting it into l-citrulline .

Pharmacokinetics

The absolute bioavailability of a single oral 10 g dose of l-arginine is approximately 20% . Intravenous and oral administrations show at minimum a biphasic pattern .

Result of Action

The principal function of PTH is to elevate the plasma ionized calcium concentration, hence serving as a calcium-raising factor . PTH accomplishes this by influencing bone and renal tubular reabsorption of calcium and increasing intestinal absorption . Arginine, on the other hand, is used for nutritional supplementation, also for treating dietary shortage or imbalance .

Action Environment

Environmental factors can influence the levels of PTH and calcitonin, which are involved in the regulation of bone mineral metabolism and maintenance of calcium and phosphate homeostasis in the body . Among lifestyle factors, smoking, body mass index (BMI), diet, alcohol, and exercise were analyzed; among pollutants, heavy metals and chemicals were analyzed . Given the importance of PTH and calcitonin in maintaining calcium and phosphate homeostasis and bone mineral metabolism, additional studies on the influence of environmental factors that could affect PTH and calcitonin levels are crucial .

特性

IUPAC Name |

2-[3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5OS.ClH/c14-12(15)16-8-4-7-10-11(19)18(13(20)17-10)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,20)(H4,14,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKPSQGERWCHMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCCN=C(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PTH-arginine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2'-deoxyxanthosine](/img/structure/B570857.png)

acetate](/img/structure/B570870.png)

![1-Oxa-7,8-diazaspiro[4.4]nonane](/img/structure/B570872.png)